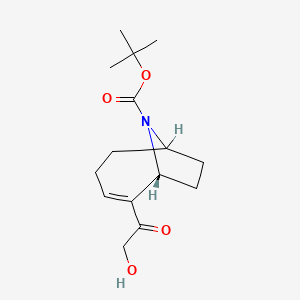
9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Azabicyclo(421)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- is a complex organic compound known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. Its bicyclic structure allows it to interact with various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its derivatives might serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism by which 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- exerts its effects involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Known for its use in the acetoacetic ester synthesis.
Acetylacetone: Used in various chemical reactions due to its keto-enol tautomerism.
Diketene: A versatile intermediate in organic synthesis.
Uniqueness
What sets 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound in multiple research fields.
特性
CAS番号 |
125736-13-2 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC名 |
tert-butyl (1R)-2-(2-hydroxyacetyl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-5-4-6-11(13(18)9-17)12(16)8-7-10/h6,10,12,17H,4-5,7-9H2,1-3H3/t10?,12-/m1/s1 |
InChIキー |
HYZOZBWCGBPEID-TVKKRMFBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)CO |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















